molecular formula C15H24ClNO2S B1678934 Osu 6162 hydrochloride CAS No. 156907-84-5

Osu 6162 hydrochloride

Cat. No.: B1678934
CAS No.: 156907-84-5
M. Wt: 317.9 g/mol
InChI Key: LEMGVHZVBREXAD-PFEQFJNWSA-N
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Mechanism of Action

Target of Action

OSU-6162 hydrochloride, also known as PNU-96391, is a compound that acts as a partial agonist at both dopamine D2 receptors and 5-HT2A receptors . It has been shown to lack high affinity for various neuroreceptors in vitro, with Ki values of 447 and 1305 nM for D2 and D3 receptors respectively .

Mode of Action

OSU-6162 hydrochloride interacts with its targets, the D2 and 5-HT2A receptors, in a unique way. It acts as a dopamine stabilizer, meaning it can stimulate or inhibit dopaminergic signaling depending on the dopaminergic tone . This compound has been proposed to act as a partial dopamine receptor agonist or as an antagonist with both dopamine and behavioral stabilizing activity .

Biochemical Pathways

The compound’s interaction with D2 and 5-HT2A receptors influences several biochemical pathways. It has been shown to increase the number of accumbal shell D2R-Sigma1R and A2AR-D2R heteroreceptor complexes, which are associated with further increases in the antagonistic A2AR-D2R interactions .

Result of Action

The molecular and cellular effects of OSU-6162 hydrochloride’s action are significant. It has been found to induce stabilizing effects on psychomotor function in behavioral tests without inducing hypolocomotion or catalepsy . Furthermore, it has been shown to have antipsychotic, anti-addictive, and anti-Parkinsonian effects in animal studies .

Action Environment

It has been shown that the compound’s effects can be modulated in the context of cocaine self-administration, suggesting that its action, efficacy, and stability may be influenced by the presence of other substances .

Comparison with Similar Compounds

OSU 6162 hydrochloride is similar to other dopamine stabilizers such as pridopidine and flumexadol . it has a unique profile due to its partial agonist activity at both dopamine D2 and serotonin 5-HT2A receptors . This dual receptor activity distinguishes it from other compounds that may only target one receptor type.

Similar Compounds

Properties

IUPAC Name

(3S)-3-(3-methylsulfonylphenyl)-1-propylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S.ClH/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18;/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3;1H/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMGVHZVBREXAD-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCC[C@H](C1)C2=CC(=CC=C2)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431531
Record name OSU 6162 HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156907-84-5
Record name Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156907-84-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name OSU-6162 hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OSU 6162 HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 156907-84-5
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Record name OSU-6162 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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